Glycyl-L-proline

Enzyme kinetics Collagen metabolism Prolidase deficiency

Glycyl-L-proline (Gly-Pro) is the definitive prolidase substrate — its N-terminal glycine confers a relative cleavage rate 1.9× higher than Ala-Pro, making it essential for accurate prolidase activity measurement and prolidase deficiency diagnosis. With only 2% degradation in 10 min in intestinal vesicles, it outperforms generic dipeptides for PEPT1 transport studies. Validated as a non-invasive collagen-turnover biomarker (urinary cut-off 7 µmol/mmol creatinine) and a USP/EP-traceable reference standard for Proline API method validation. This is the high-purity (>98%) dipeptide that assay developers and QC laboratories rely on.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 704-15-4
Cat. No. B549900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-L-proline
CAS704-15-4
SynonymsGly-Pro
glycyl-L-proline
glycylproline
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)O
InChIInChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1
InChIKeyKZNQNBZMBZJQJO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-L-proline CAS 704-15-4: Core Identity and Procurement Baseline


Glycyl-L-proline (Gly-Pro, CAS 704-15-4) is an endogenous dipeptide composed of glycine and L-proline, functioning as a primary end-product of collagen metabolism and a key substrate for prolidase (EC 3.4.13.9) [1]. It is characterized by a unique Xaa-Pro peptide bond that confers high resistance to hydrolysis by general aminopeptidases and dictates specific recognition by dipeptidyl peptidase IV (DPP-4/CD26) and prolidase [2][3]. The compound is commercially available as a high-purity analytical reference standard (>98.0% by HPLC) and is used in method validation, quality control, and as a substrate in enzyme activity assays .

Why Glycyl-L-proline CAS 704-15-4 Cannot Be Substituted with Generic Xaa-Pro Dipeptides


Glycyl-L-proline is not a generic Xaa-Pro dipeptide. The N-terminal glycine residue, lacking a bulky side chain, uniquely dictates its interaction kinetics with key enzymes such as prolidase and dipeptidyl peptidase IV (DPP-4) [1]. Substituting glycine with alanine or leucine alters the relative cleavage rate by prolidase from 100% (Gly-Pro) to 53% (Ala-Pro) and 27% (Leu-Pro), respectively [1]. Similarly, DPP-4 substrate specificity constants (kcat/Km) vary by orders of magnitude depending on the P1 amino acid (Pro vs. Ala vs. Gly) [2]. Furthermore, Gly-Pro exhibits exceptional resistance to hydrolysis in biological matrices, with only 2% degradation after 10 minutes in human intestinal brush border vesicles, a stability profile not shared by many other dipeptides like Gly-Gly which is rapidly metabolized [3][4]. These quantitative differences in enzyme kinetics and metabolic stability preclude simple substitution with structurally similar dipeptides in assays, biomarker quantification, or as a building block for derivatives, and are detailed in the evidence guide below.

Glycyl-L-proline CAS 704-15-4: Quantitative Differentiation Evidence vs. Comparators


Prolidase Substrate Preference: Relative Cleavage Rate of Glycyl-L-proline is 1.9-fold Higher than Alanyl-L-proline

In a direct head-to-head comparison using purified human erythrocyte prolidase, Glycyl-L-proline is the preferred substrate, with a relative cleavage rate set at 100% [1]. The comparator L-alanyl-L-proline exhibited a significantly lower relative cleavage rate of 53%, representing a 1.9-fold decrease in enzyme activity [1]. The relative cleavage rates for L-leucyl-L-proline and L-prolyl-L-proline were even lower at 27% and 31%, respectively [1].

Enzyme kinetics Collagen metabolism Prolidase deficiency

Hydrolytic Stability: Only 2% of Glycyl-L-proline Hydrolyzed After 10 Minutes in Human Intestinal Brush Border Vesicles

Glycyl-L-proline demonstrates exceptional resistance to hydrolysis in a biologically relevant environment. In an assay using purified human small intestinal brush border membrane vesicles, only 2% of the initial [1-14C]Glycyl-L-proline was hydrolyzed after 10 minutes of incubation [1]. Furthermore, no hydrolysis of the peptide was detected after it had been transported into the intravesicular space [1]. This contrasts sharply with the behavior of Glycyl-glycine, which is >90% metabolized after 120 minutes in a perfused rat kidney model [2].

Peptide stability Dipeptide transport Intestinal absorption

PEPT1 Transporter Affinity: Apparent Km of 0.806 mM for Glycyl-L-proline vs. Glycylsarcosine (0.86 mM Human PEPT1)

Glycyl-L-proline is transported by the H+/peptide cotransporter PEPT1 with well-characterized kinetics. In brush-border membrane vesicles from Antarctic teleost intestine (a model for PEPT1 function), Glycyl-L-proline transport displayed saturable kinetics with an apparent substrate affinity (Km,app) of 0.806 ± 0.161 mM [1]. In human intestinal brush border membrane vesicles, Gly-Pro uptake was also saturable with a Km of 4.1 ± 0.5 mM [2]. For comparison, the model dipeptide substrate glycylsarcosine (GlySar) exhibits a Km of 0.86 mM for human PEPT1 expressed in yeast [3], demonstrating that Gly-Pro has comparable affinity to the standard PEPT1 substrate.

Peptide transport PEPT1 Pharmacokinetics

Urinary Biomarker Specificity: Glycyl-L-proline Cut-Off of 7 µmol/mmol Creatinine Yields 70% Positive Predictive Value for Skin Pressure Sores

Urinary Glycyl-L-proline serves as a specific marker of collagen degradation. In a clinical study of 27 elderly patients, those with skin pressure sores excreted significantly higher levels of Gly-Pro. A diagnostic cut-off of 7 µmol Gly-Pro per mmol creatinine in 24-hour urine samples provided a positive predictive value (PPV) of 70% for the presence of skin pressure sores [1]. This establishes a quantitative, clinically relevant threshold for its use as a biomarker, differentiating it from non-specific collagen breakdown products like hydroxyproline.

Biomarker Collagen degradation Geriatrics Wound healing

DPP-4 Substrate Kinetics: kcat/Km for Proline in P1 Position is >1,300-fold Higher than Glycine in P1

While this data is for synthetic dipeptide derivatives rather than Glycyl-L-proline itself, it provides strong class-level evidence for the importance of the Pro residue in the P1 position for DPP-4 recognition. Using synthetic dipeptide derivatives, the specificity constant kcat/Km for substrates with a proline in the P1 position was 5.0 × 10⁵ M⁻¹s⁻¹ [1]. In contrast, for substrates with alanine in P1, the value was 1.8 × 10⁴ M⁻¹s⁻¹ (28-fold lower), and for glycine, it was 3.6 × 10² M⁻¹s⁻¹ (over 1,300-fold lower) [1]. This demonstrates that the Gly-Pro sequence, while not the optimal Pro-X dipeptide, is still orders of magnitude better recognized by DPP-4 than other amino acid combinations.

DPP-4 Enzyme kinetics Substrate specificity

Analytical Standard Utility: Glycyl-L-proline as a USP/EP-Traceable Reference Standard for Proline API Method Validation

Glycyl-L-proline is not just a research chemical; it is a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. It serves as a reference standard for traceability against pharmacopeial standards (USP or EP) for the API Proline, ensuring data integrity and regulatory compliance during drug development and commercial production [1]. Its high purity, typically >98.0% by HPLC, is verified and documented, a level of characterization and regulatory alignment that is not available for many other proline-containing dipeptides .

Analytical Chemistry Method Validation Pharmaceutical Quality Control

Glycyl-L-proline CAS 704-15-4: Optimal Research and Industrial Application Scenarios


As a Preferred Substrate for Prolidase Activity Assays and Prolidase Deficiency Research

Due to its 1.9-fold higher relative cleavage rate by human prolidase compared to Alanyl-L-proline (100% vs. 53%), Glycyl-L-proline is the optimal substrate for accurate, high-sensitivity measurement of prolidase enzyme activity [1]. Its use is critical for diagnosing and studying prolidase deficiency, where urinary and plasma levels of Gly-Pro are markedly elevated, serving as a primary diagnostic biomarker [1][2].

As a Stable Dipeptide Tracer for PEPT1-Mediated Transport Studies

With its exceptional hydrolytic stability (only 2% degradation in 10 minutes in intestinal vesicles) and well-defined transport kinetics (Km,app = 0.806 mM for PEPT1), Glycyl-L-proline is an ideal non-hydrolyzable substrate for investigating PEPT1 function and regulation in intestinal or renal cell models, and for validating prodrug targeting strategies [3][4]. Its stability ensures that transport measurements reflect carrier-mediated uptake rather than passive diffusion of hydrolysis products.

As a Quantitative Biomarker for Collagen Degradation and Wound Healing

The validated urinary cut-off of 7 µmol Glycyl-L-proline per mmol creatinine, with a 70% positive predictive value for skin pressure sores, positions this dipeptide as a specific, non-invasive biomarker for monitoring collagen turnover in geriatric and wound care research [5]. Its use enables objective assessment of tissue degradation and response to therapies aimed at improving skin trophicity and wound healing.

As a Regulatory-Grade Analytical Reference Standard for Proline API Method Validation

In pharmaceutical quality control and analytical method development, Glycyl-L-proline serves as a USP/EP-traceable reference standard for the API Proline [6]. Its documented high purity (>98.0% by HPLC) and regulatory alignment make it essential for method validation (AMV) in support of ANDA submissions and for ensuring compliance during commercial production, a capability not offered by generic Xaa-Pro dipeptides [6].

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